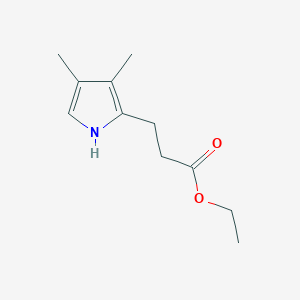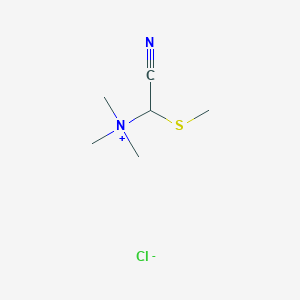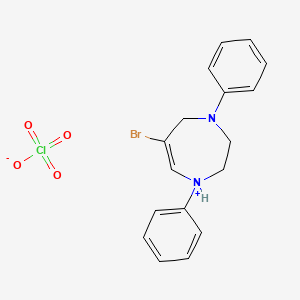![molecular formula C19H21N3O B14532261 1,2,4-Triazaspiro[4.5]decan-3-one, 2,4-diphenyl- CAS No. 62256-37-5](/img/structure/B14532261.png)
1,2,4-Triazaspiro[4.5]decan-3-one, 2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazaspiro[45]decan-3-one, 2,4-diphenyl- is a heterocyclic compound that features a spirocyclic structure with nitrogen atoms at positions 1, 2, and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazaspiro[4.5]decan-3-one, 2,4-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazaspiro[4.5]decan-3-one, 2,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
1,2,4-Triazaspiro[4.5]decan-3-one, 2,4-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazaspiro[4.5]decan-3-one, 2,4-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- Simufilam (4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one)
Uniqueness
1,2,4-Triazaspiro[4.5]decan-3-one, 2,4-diphenyl- is unique due to its specific spirocyclic structure and the presence of diphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62256-37-5 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,4-diphenyl-1,2,4-triazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C19H21N3O/c23-18-21(16-10-4-1-5-11-16)19(14-8-3-9-15-19)20-22(18)17-12-6-2-7-13-17/h1-2,4-7,10-13,20H,3,8-9,14-15H2 |
InChI Key |
OUARHRRDXNRPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromobicyclo[5.1.0]octane](/img/structure/B14532197.png)

![2-[(4-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14532209.png)


![6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14532218.png)






